molecular formula C9H9F2NO B13057512 1-Amino-1-(2,5-difluorophenyl)acetone

1-Amino-1-(2,5-difluorophenyl)acetone

Cat. No.: B13057512
M. Wt: 185.17 g/mol
InChI Key: SLSGSNORKUJKPP-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-difluorophenyl)acetone is an organic compound with the molecular formula C8H8F2NO It is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,5-difluorophenyl)acetone typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination of 2,5-difluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,5-difluorophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-(2,5-difluorophenyl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-1-(2,5-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Amino-1-(2,4-difluorophenyl)acetone
  • 1-Amino-1-(3,5-difluorophenyl)acetone
  • 1-Amino-1-(2,6-difluorophenyl)acetone

Comparison: 1-Amino-1-(2,5-difluorophenyl)acetone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

1-amino-1-(2,5-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H9F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3

InChI Key

SLSGSNORKUJKPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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